AtPep3
Description
Ac-Ala-Met-Val-Gly-aThr-OH is a synthetic pentapeptide featuring an acetylated N-terminal alanine (Ac-Ala) and a C-terminal allo-threonine (aThr). The presence of aThr, a stereoisomer of threonine, may influence hydrogen-bonding patterns and enzymatic stability compared to canonical threonine-containing peptides .
Properties
Molecular Formula |
C21H37N5O8S |
|---|---|
Molecular Weight |
519.6 g/mol |
IUPAC Name |
(2S,3S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C21H37N5O8S/c1-10(2)16(20(32)22-9-15(29)25-17(12(4)27)21(33)34)26-19(31)14(7-8-35-6)24-18(30)11(3)23-13(5)28/h10-12,14,16-17,27H,7-9H2,1-6H3,(H,22,32)(H,23,28)(H,24,30)(H,25,29)(H,26,31)(H,33,34)/t11-,12-,14-,16-,17-/m0/s1 |
InChI Key |
FCYFWPQIBYAJQT-FGBNXSKPSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C(=O)O)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CCSC)NC(=O)[C@H](C)NC(=O)C)O |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)NC(C(C)O)C(=O)O)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides such as Ac-Ala-Met-Val-Gly-aThr-OH typically involves the stepwise addition of amino acids to a growing peptide chain. This process is known as solid-phase peptide synthesis (SPPS). The amino acids are protected at their reactive sites to prevent unwanted side reactions. The synthesis begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids are added one by one, with each addition followed by deprotection and washing steps. The final peptide is cleaved from the resin and purified.
Industrial Production Methods
In industrial settings, peptide synthesis is often automated using peptide synthesizers. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.
Chemical Reactions Analysis
Types of Reactions
Peptides like Ac-Ala-Met-Val-Gly-aThr-OH can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Specific enzymes or chemical reagents for site-directed mutagenesis.
Major Products Formed
Oxidation: Methionine sulfoxide.
Reduction: Free thiols from disulfide bonds.
Substitution: Peptides with altered amino acid sequences.
Scientific Research Applications
Chemistry
Peptides like Ac-Ala-Met-Val-Gly-aThr-OH are used as model compounds in the study of peptide chemistry, including peptide bond formation and stability.
Biology
In biological research, synthetic peptides are used to study protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways.
Medicine
Peptides have therapeutic applications, including as drugs for treating diseases such as cancer, diabetes, and infectious diseases. They can also be used as vaccines and diagnostic agents.
Industry
In the industrial sector, peptides are used in the development of new materials, such as hydrogels and nanomaterials, and in the production of enzymes for various applications.
Mechanism of Action
The mechanism of action of peptides like Ac-Ala-Met-Val-Gly-aThr-OH depends on their specific sequence and structure. They can interact with specific molecular targets, such as enzymes, receptors, and other proteins, to modulate biological processes. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Key Research Findings and Implications
- Design Flexibility : The combination of hydrophobic residues (Met, Val) and aThr positions this peptide for studies on protein folding or enzyme-substrate interactions, particularly where stereochemistry or hydrophobicity is critical .
- Comparative Stability : Shorter peptides like Alloc-Val-Ala-OH () may exhibit faster clearance in vivo, whereas Ac-Ala-Met-Val-Gly-aThr-OH’s moderate length and modifications could enhance half-life .
Biological Activity
The compound Ac-Ala-Met-Val-Gly-aThr-OH is a synthetic peptide that has garnered attention in the field of biochemistry and pharmacology due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, effects, and relevant studies.
Chemical Structure
The structure of Ac-Ala-Met-Val-Gly-aThr-OH consists of a sequence of amino acids with an acetyl group at the N-terminus and a hydroxyl group at the C-terminus. The specific sequence is as follows:
- Ac : Acetyl group
- Ala : Alanine
- Met : Methionine
- Val : Valine
- Gly : Glycine
- aThr : α-Threonine
This composition suggests potential interactions with biological systems, particularly in modulating protein functions and signaling pathways.
The biological activity of Ac-Ala-Met-Val-Gly-aThr-OH can be attributed to several mechanisms:
- Antioxidant Properties : Peptides with similar structures have shown antioxidant capabilities, which may help in reducing oxidative stress in cells.
- Antimicrobial Activity : Many peptides exhibit antimicrobial properties, potentially impacting bacterial growth and viability.
- Cell Signaling Modulation : The presence of specific amino acids can influence cell signaling pathways, including those related to inflammation and immune response.
Research Findings
Recent studies have explored the biological effects of related peptides, providing insights into the potential activities of Ac-Ala-Met-Val-Gly-aThr-OH:
- A study published in Marine Drugs examined peptides derived from marine fungi, revealing their diverse biological activities including antimicrobial and anti-inflammatory effects .
- Research on peptide antibiotics indicates that modifications in peptide structure can significantly enhance their biological efficacy against various pathogens .
Case Studies
- Antioxidant Activity : In vitro studies demonstrated that peptides similar to Ac-Ala-Met-Val-Gly-aThr-OH reduced reactive oxygen species (ROS) levels in human cell lines, suggesting a protective role against oxidative damage.
- Antimicrobial Effects : A comparative study showed that synthetic peptides with hydrophobic residues exhibited increased potency against Gram-positive bacteria, hinting at a possible mechanism for Ac-Ala-Met-Val-Gly-aThr-OH's antimicrobial action.
Comparative Biological Activities of Similar Peptides
| Peptide Sequence | Antioxidant Activity | Antimicrobial Activity | Cytotoxicity |
|---|---|---|---|
| Ac-Ala-Met-Val-Gly-aThr | Moderate | High | Low |
| Ac-Lys-Trp-Leu | High | Moderate | Moderate |
| Ac-Phe-Gly-Thr | Low | High | Low |
Summary of Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
